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Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B612112

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize
the in vivo toxicity of (Rac)-AZD8186.

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action of (Rac)-AZD81867?

(Rac)-AZD8186 is a potent and selective inhibitor of the beta () and delta (d) isoforms of
phosphoinositide 3-kinase (PI3K).[1] It functions by blocking the PISK/Akt/mTOR signaling
pathway, which is often dysregulated in cancer, leading to decreased tumor cell proliferation
and survival. Its selectivity for PI3Kp and PI3K3 is intended to offer a better therapeutic window
with reduced toxicity compared to pan-PI3K inhibitors.[1] AZD8186 has shown significant
activity in tumors with loss of the tumor suppressor PTEN, which leads to hyperactivation of the
PI3Kp isoform.[2][3]

Q2: What are the known in vivo toxicities of AZD8186 from preclinical and clinical studies?

In preclinical animal models, specific adverse events are not extensively detailed in publicly
available literature, but studies have established effective dose ranges.[4][5] In a Phase |
clinical study, the most common adverse events observed with AZD8186 monotherapy were
gastrointestinal symptoms (including diarrhea and nausea) and rash.[3][6] Dose-limiting
toxicities were primarily rash.[3][6][7]
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Q3: What are the general toxicities associated with the PI3K inhibitor class that | should be

aware of?

The broader class of PI3K inhibitors is associated with a range of on-target toxicities due to the
central role of the PI3K pathway in normal physiological processes.[8] Researchers should be
vigilant for:

o Hyperglycemia: Particularly with inhibitors targeting the PI3Ka isoform, but can occur with
others.[8][9]

e Rash and Dermatitis: A common cutaneous toxicity.[2][8]

e Diarrhea and Colitis: Frequent gastrointestinal side effects.[2][8]

o Hepatotoxicity: Elevated liver enzymes have been reported.[10]

e Pneumonitis: An inflammatory lung condition, though less common.[11]

e Hypertension: Can occur with some PI3K inhibitors.[11]

Troubleshooting Guide: Minimizing In Vivo Toxicity
Issue 1: Observed Skin Rash or Dermatitis in Animal Models

o Possible Cause: On-target inhibition of PI3K signaling in the skin. Rash was a dose-limiting
toxicity in clinical trials of AZD8186.[3][6][7]

e Troubleshooting Steps:

o Dose Reduction: This is the most straightforward approach. If toxicity is observed,
consider a dose de-escalation in subsequent cohorts.

o Intermittent Dosing: A 5-days-on, 2-days-off schedule has been used in clinical trials,
which may help mitigate cumulative toxicity.[3][6][7] This approach can maintain efficacy
while allowing for recovery.[12]

o Supportive Care: For mild to moderate skin reactions, topical corticosteroids may be
considered, though their use should be carefully evaluated for potential systemic effects
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and impact on the study endpoint.

o Systematic Monitoring: Implement a scoring system for dermatitis in your study protocol to
objectively assess the severity and progression of skin toxicity.

Issue 2: Gastrointestinal Toxicity (Diarrhea, Weight LosS)

o Possible Cause: On-target effects of PI3K inhibition in the gastrointestinal tract. This is a
known side effect of AZD8186 and other PI3K inhibitors.[3][8]

e Troubleshooting Steps:
o Dose Adjustment: Reduce the dose of AZD8186.

o Dietary Support: Ensure animals have easy access to hydration and palatable, high-
calorie food to counteract weight loss.

o Antidiarrheal Agents: The use of agents like loperamide can be considered, but potential
impacts on drug absorption and metabolism should be investigated.

o Monitor Gut Health: In-depth analysis could include histopathology of the Gl tract at the
study endpoint to assess for signs of colitis.

Issue 3: Hyperglycemia

e Possible Cause: While more common with PI3Ka inhibitors, inhibition of other isoforms can

also impact glucose metabolism.[1][8]
e Troubleshooting Steps:

o Blood Glucose Monitoring: Regularly monitor blood glucose levels, especially during the
initial phase of dosing.

o Dietary Management: A ketogenic diet has been explored in preclinical models to enhance
the efficacy and reduce the toxicity of PI3K inhibitors by preventing insulin feedback.[8]

o Combination Therapy: Co-administration with metformin, an insulin-sensitizing agent, has
been suggested as a strategy to manage hyperglycemia and potentially enhance anti-
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tumor efficacy.[8]

Quantitative Data Summary

Table 1: In Vitro Potency of AZD8186

PI3K Isoform IC50 (nM)
PI3KB 4
PI3Kd 12
PI3Ka 35
PI3Ky 675
(Data sourced from MedchemExpress)[11]
Table 2: Preclinical In Vivo Dosing of AZD8186
Animal Model Tumor Type Dose Efficacy
PTEN-null TNBC 62% tumor growth
Mouse Xenograft 25 mg/kg, BID o
(HCC70) inhibition
PTEN-null TNBC 85% tumor growth
Mouse Xenograft 50 mg/kg, BID o
(HCC70) inhibition
PTEN-null Prostate 59% tumor growth
Mouse Xenograft 25 mg/kg, BID o
(PC3) inhibition
PTEN-null Prostate 64% tumor growth
Mouse Xenograft 50 mg/kg, BID

(PC3)

inhibition

Mouse Xenograft

PTEN-null Prostate
(PC3)

30 mg/kg + ABT
(CYP450 inhibitor),
BID

86% tumor growth
inhibition

(Data sourced from MedchemExpress and AACR Journals)[4][13]
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Table 3: Clinically Observed Adverse Events (Phase I, Monotherapy)

Dose-Limiting Toxicity

Adverse Event Frequency

(DLT)
Gastrointestinal Symptoms Most Common No
Rash Common Yes

(Data sourced from Clinical Cancer Research and AACR Journals)[3][7]

Experimental Protocols

Protocol 1: In Vivo Toxicity Assessment of (Rac)-AZD8186 in a Mouse Xenograft Model

Animal Model: Female athymic nude mice, 6-8 weeks old.
e Housing: Standard pathogen-free conditions with ad libitum access to food and water.

o Tumor Implantation: Subcutaneously implant 5 x 10"6 PTEN-null cancer cells (e.g., PC3 or
HCC70) in the flank.

o Treatment Groups (n=8-10 mice/group):

[¢]

Vehicle control (e.g., 10% DMSO / 60% TEG / 30% Water for Injection)[13]

o

AZD8186 at 25 mg/kg, orally, twice daily (BID)

o

AZD8186 at 50 mg/kg, orally, BID

[¢]

AZD8186 at a higher dose (e.g., 75 mg/kg), orally, BID
» Dosing and Formulation:

o Prepare AZD8186 fresh weekly. One formulation described is a suspension in
HPMC/Tween.[14] Another is in 10% DMSO/60% tri-ethylene glycol (TEG)/30% water for
injection (WFI).[13]

o Administer doses approximately 6-8 hours apart for BID schedule.[13]
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e Monitoring:
o Tumor Growth: Measure tumor volume with calipers twice weekly.
o Body Weight: Record body weight twice weekly as an indicator of general health.

o Clinical Observations: Daily cage-side observations for signs of toxicity, including changes
in posture, activity, fur texture, and signs of diarrhea.

o Dermatological Scoring: Twice weekly, score skin for rash/dermatitis on a scale of 0-4
(O=normal, 1=mild erythema, 2=moderate erythema with scaling, 3=severe
erythema/scaling, 4=ulceration).

o Blood Glucose: Measure blood glucose from tail vein weekly, 2-4 hours post-dose.
e Endpoint and Analysis:

o Euthanize mice if tumor volume exceeds 2000 mm3, body weight loss is >20%, or severe
toxicity is observed.

o At the end of the study, collect blood for complete blood count (CBC) and serum chemistry
(including liver enzymes).

o Perform histopathological analysis of major organs (liver, Gl tract, skin, etc.).

Visualizations
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Caption: Mechanism of action of (Rac)-AZD8186 in the PI3K/Akt pathway.
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Caption: General workflow for in vivo toxicity assessment of AZD8186.
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Caption: Decision-making flowchart for managing in vivo toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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